

# Spectroscopic Profile of 2,6-Dimethyl-4-pyranone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dimethyl-4-pyranone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethyl-4-pyranone** (CAS No. 1004-36-0), a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The structural characterization of **2,6-Dimethyl-4-pyranone** is robustly supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the **2,6-Dimethyl-4-pyranone** molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,6-Dimethyl-4-pyranone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.04	Singlet	2H	H-3, H-5
2.25	Singlet	6H	2x -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,6-Dimethyl-4-pyranone**

Chemical Shift (δ) ppm	Assignment
181.5	C-4 (C=O)
162.0	C-2, C-6
112.5	C-3, C-5
20.5	2x -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Dimethyl-4-pyranone** is characterized by strong absorptions corresponding to its carbonyl and alkene functionalities.

Table 3: Key IR Absorption Bands for **2,6-Dimethyl-4-pyranone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1667	Strong	C=O Stretch (Carbonyl)[1]
~1609	Strong	C=C Stretch (Ring)[1]
~1394	Medium	C-H Bend (Methyl)[1]

Sample Preparation: KBr Pellet

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,6-Dimethyl-4-pyranone** results in a distinct fragmentation pattern, confirming its molecular weight and providing structural insights.

Table 4: Mass Spectrometry Data (EI-MS) for **2,6-Dimethyl-4-pyranone**

m/z	Relative Intensity (%)	Assignment
124	95	[M] <sup>+</sup> (Molecular Ion)
96	21	[M - CO] <sup>+</sup>
81	20	[M - CO - CH <sub>3</sub> ] <sup>+</sup>
69	52	[C <sub>4</sub> H <sub>5</sub> O] <sup>+</sup>
43	100	[CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)

## Experimental Protocols

The following protocols outline the methodologies for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2,6-Dimethyl-4-pyranone** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: Bruker Avance 400 MHz spectrometer.
  - Acquisition Parameters: A standard proton experiment was performed with a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. 16 scans were co-added to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Spectroscopy:
  - Instrument: Bruker Avance 100 MHz spectrometer.
  - Acquisition Parameters: A proton-decoupled <sup>13</sup>C experiment was conducted using a 30° pulse width and a relaxation delay of 2.0 seconds. Broadband proton decoupling was applied during acquisition. Typically, 1024 scans were accumulated to obtain a high-quality spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation: A KBr pellet was prepared by grinding approximately 1-2 mg of crystalline **2,6-Dimethyl-4-pyranone** with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.
- Data Acquisition:
  - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
  - Acquisition Parameters: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were averaged to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

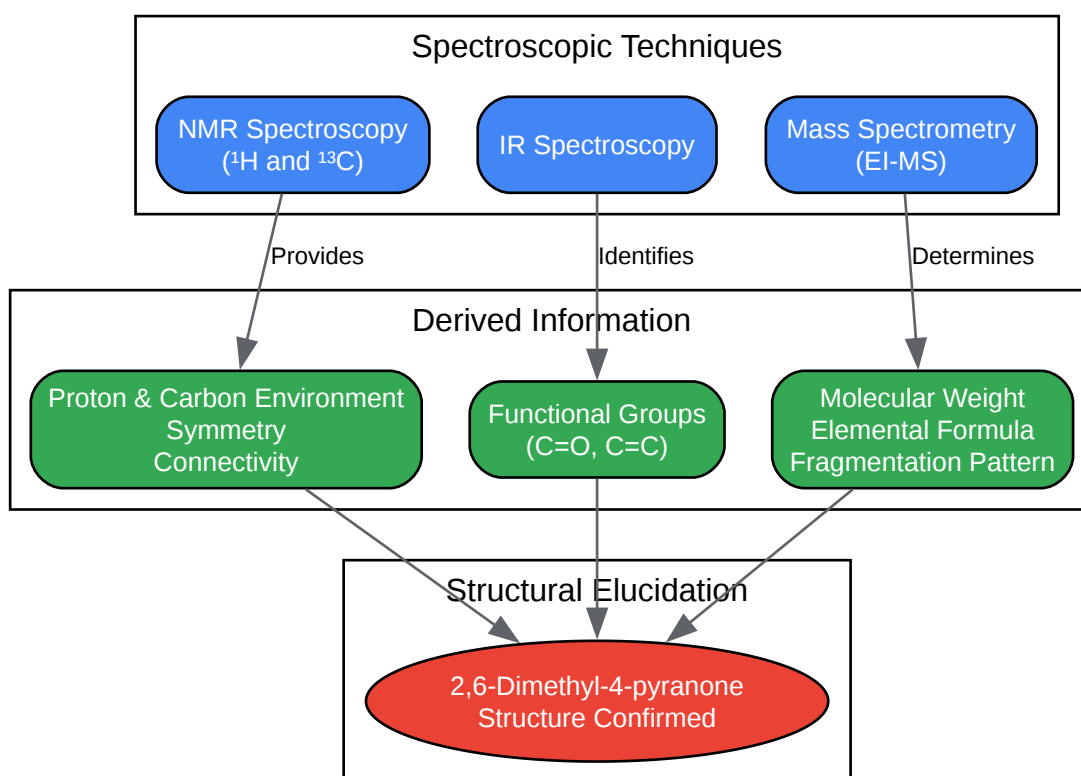
## Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used for the analysis.
- Gas Chromatography (GC) Conditions:
  - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Inlet Temperature: 250°C.
  - Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped at a rate of 10°C/min to 250°C and held for 5 minutes.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-500.

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

## Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of **2,6-Dimethyl-4-pyranone** using the described spectroscopic techniques.



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Caption: Workflow for the structural elucidation of **2,6-Dimethyl-4-pyranone**.

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## References

- 1. researchgate.net [researchgate.net]
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